molecular formula C10H9NO2S2 B186834 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid CAS No. 3383-66-2

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Cat. No.: B186834
CAS No.: 3383-66-2
M. Wt: 239.3 g/mol
InChI Key: ZRMKAMAPVMHSFW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzothiazole with α-bromo propionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the α-bromo propionic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)succinic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)pentanoic acid

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiazole ring and propanoic acid moiety make it particularly versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMKAMAPVMHSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387681
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-66-2
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

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